Bergenin

概要

説明

準備方法

合成経路と反応条件: ベルゲニンは、シキミ酸、没食子酸、およびグルコースを含む一連の化学反応によって合成することができます。生合成経路には、シキミ酸の脱水素化による没食子酸の生成、続いてメチル化による4-O-メチル没食子酸の生成が含まれます。 この化合物は次に、グリコシル化されて2-グルコシル-4-O-メチル没食子酸を生成し、脱水反応と環化反応を経てベルゲニンが生成されます .

工業的製造方法: ベルゲニンの工業的製造は、主にベルゲニア・プルプラセンスやアルディシア・ヤポニカなどの植物源からの抽出に依存しています。 抽出プロセスには、植物材料をメタノール中で浸漬し、続いてさまざまなクロマトグラフィー技術による精製を行うことが含まれます .

化学反応の分析

Biosynthetic Pathway and Key Enzymatic Reactions

Bergenin biosynthesis involves sequential enzymatic modifications starting from shikimic acid. The pathway is mediated by four critical enzymes:

Key Notes :

-

The lactone ring closure is pH-dependent, occurring spontaneously in acidic environments or via enzymatic dehydration .

-

BpSDH2 exhibits high specificity for shikimic acid, with no activity toward quinic acid .

Chemical Stability and Degradation

This compound’s stability is influenced by environmental conditions:

Experimental Data :

Characterization Techniques and Reactivity

Key methods for analyzing this compound’s structure and interactions:

Notable Findings :

-

This compound forms stable complexes with phospholipids (e.g., phosphatidylcholine) via non-covalent interactions, improving both water and lipid solubility .

Semisynthetic Derivatives

While natural derivatives are rare, semisynthetic modifications focus on enhancing bioavailability:

Challenges :

科学的研究の応用

Bergenin is a compound derived from gallic acid known for its antioxidant and hepatoprotective properties . It is an isocoumarin compound that can be isolated from various plant species . Scientific studies have explored this compound's potential therapeutic applications in several areas, including cancer treatment, neuroprotection, diabetes management, and wound healing .

Scientific Research Applications

Anti-cancer Properties: this compound has demonstrated anti-cancer effects in various types of cancer cells .

- Cervical Cancer: this compound inhibits the growth of human cervical cancer cells by reducing key angiogenic proteins like Galectin 3 and MMP-9 .

- Non-Small Cell Lung Cancer (NSCLC): this compound has shown a potent anticancer effect on NSCLC by selectively targeting survivin, a protein associated with cancer . It suppresses the AKT/Wee1/CDK1 signaling pathway, leading to a reduction in survivin phosphorylation and promoting its degradation. This compound also enhances the susceptibility of NSCLC cells to pemetrexed treatment .

- Colorectal Cancer: this compound efficiently inhibits the proliferation of colorectal adenocarcinoma cells by stimulating the production of reactive oxygen species (ROS) within the cells, causing DNA damage and cell growth arrest during the G1 phase. This is achieved by blocking the PI3K/AKT/mTOR pathway .

- Oral Squamous Cell Carcinoma (OSCC): this compound suppresses the development of cancer cells, slows down glycolysis, and induces intrinsic apoptosis in OSCC by reducing the expression of hexokinase 2 (HK2). It also restores the efficacy of radiation therapy in radioresistant OSCC cells by augmenting PTEN protein levels .

Neuroprotective Potential: this compound has shown promise in mitigating neuroinflammatory damage and cognitive deficits .

- Cognitive Function: this compound ameliorates cognitive deficits and neuropathological conditions by modulating PPAR-γ receptors . It acts as a PPAR-γ agonist and exhibits antioxidative and anti-inflammatory activities. In a study using zebrafish, murine microbial cell lines, and rat models, this compound interventions significantly reduced glucose levels, increased survival rates, and decreased teratogenicity rates .

- Mitochondrial Dysfunction: this compound treatment has been found to restore the actions of the electron transport chain (ETC), curtail lipid peroxidation, scavenge enhanced reactive oxygen species, and up-regulate antioxidant levels, leading to the amelioration of mitochondrial dysfunction .

- Neuroinflammation: this compound reduces the expression of pro-inflammatory cytokines and improves learning and memory abilities . It also decreases brain glucose and lactate levels, as well as glycolytic enzyme activity, in rat models .

Diabetes Management: this compound shows potential in regulating glucose metabolism and improving insulin resistance .

- Glucose Levels: this compound interventions significantly reduced glucose levels and increased survival rates in zebrafish larvae . In adult zebrafish, this compound administration reduced BMI and blood glucose levels .

- Insulin Resistance: this compound reduces insulin resistance by altering the expression of pparg and rela . It also improves learning and memory abilities in STZ-induced rats .

- Pancreatic β-Cell Protection: this compound inhibits palmitic acid-induced pancreatic β-cell dysfunction, suggesting its potential for treating type 2 diabetes mellitus (T2DM) .

Wound Healing: this compound, along with other compounds like β-sitosterol, arbutin, phytol, gallic acid, and catechin, contributes to the therapeutic properties of traditional medicine .

- Anti-bacterial Activity: this compound enhances the antibacterial activity of chitosan-based membranes, which accelerates the wound healing process . The positively charged amine groups on the membrane surface interact with the negatively charged cell surface of bacteria, inhibiting their metabolism and leading to cell death .

- Tissue Regeneration: Chitosan, when combined with this compound, stimulates the migration of mononuclear cells and polymorphonuclear cells, enhancing re-epithelization and skin tissue regeneration .

Other Applications:

- Vasorelaxant and Antihypertensive Effects: this compound exhibits antihypertensive effects due to Ca2+ channel blockade, K+ channels activation, and muscarinic receptor-linked vasodilation .

- Trypanocidal Activity: this compound-rich extracts have been evaluated for trypanocidal activity in both in vitro and in vivo studies .

- Anxiolytic, Antimalarial, Antituberculosis, Antiplatelet Aggregation, Antihyperlipidemic, Anti-Arrhythmic, and Anti-Ulcer properties .

作用機序

ベルゲニンは、以下を含む複数の分子標的と経路を通じてその効果を発揮します。

酵素とタンパク質: レリン、GSK-3βなどの酵素や、Lingo-1やTen-4などのタンパク質の活性を変化させます.

6. 類似の化合物との比較

ベルゲニンは、その特定のグリコシド構造と多様な薬理学的活性によりユニークです。類似の化合物には以下が含まれます。

ノルベルゲニン: ベルゲニンのO-脱メチル化誘導体で、類似したながらも異なる生物学的活性を持っています.

没食子酸誘導体: 4-O-メチル没食子酸などの化合物は、構造的に類似していますが、グリコシド結合と薬理学的特性が異なります.

ベルゲニンは、その安定性、バイオアベイラビリティ、および幅広い治療用途により、伝統医学と現代医学の両方で貴重な化合物となっています .

類似化合物との比較

Bergenin is unique due to its specific glycosidic structure and diverse pharmacological activities. Similar compounds include:

Northis compound: An O-demethylated derivative of this compound with similar but distinct biological activities.

Gallic Acid Derivatives: Compounds like 4-O-methyl gallic acid share structural similarities but differ in their glycosidic linkages and pharmacological properties.

This compound stands out for its stability, bioavailability, and wide range of therapeutic applications, making it a valuable compound in both traditional and modern medicine .

生物活性

Bergenin, a glycosidic derivative of trihydroxybenzoic acid, has garnered considerable attention due to its diverse biological activities. Isolated primarily from the plant Bergenia crassifolia, it is recognized for its potential therapeutic applications across various medical fields. This article aims to provide a comprehensive overview of the biological activities of this compound, supported by detailed research findings and case studies.

Overview of this compound

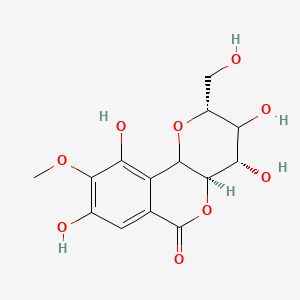

- Chemical Structure : this compound is characterized by its unique structure, which includes multiple hydroxyl groups that contribute to its antioxidant properties.

- Sources : It is found in at least 112 species across 34 families, with notable concentrations in Bergenia species.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its anti-inflammatory properties .

- Anticancer Properties : this compound has demonstrated cytotoxic effects against various cancer cell lines, including cervical cancer cells, where it inhibits cell migration and reduces the expression of angiogenic factors like Galectin-3 and MMP-9 .

- Metabolic Regulation : Studies indicate that this compound can lower serum urate levels in hyperuricemia models by enhancing renal and intestinal uric acid excretion, potentially through the modulation of transport proteins such as ABCG2 and SLC2A9 .

Anticancer Activity

A study highlighted this compound's ability to inhibit the growth of cervical cancer cells. The compound significantly reduced cell migration rates and induced apoptosis in a dose-dependent manner. The scratch assay revealed a marked decrease in gap closure percentage in treated cells compared to controls .

Anti-inflammatory Mechanisms

Research indicates that this compound reduces inflammation by modulating NLRP3 inflammasome activity. In vitro studies showed that it effectively inhibited NLRP3 expression in pancreatic β-cells under palmitic acid-induced stress conditions, enhancing cell survival and reducing apoptosis rates .

Cardioprotective Effects

This compound has been identified as a cardioprotective agent. In animal models subjected to myocardial damage, prior administration of this compound helped preserve myocardial architecture and normalize cardiac enzyme levels, suggesting its potential role in heart disease management .

Case Studies

- Hyperuricemia Treatment :

- Cervical Cancer Model :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3/t6-,8-,10+,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJXCIXBAKGUKZ-HJJNZUOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5956-63-8 (unspecified hydrate) | |

| Record name | Bergenin [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048141 | |

| Record name | Bergenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-90-7 | |

| Record name | (-)-Bergenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bergenin [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bergenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L84RBE4IDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。